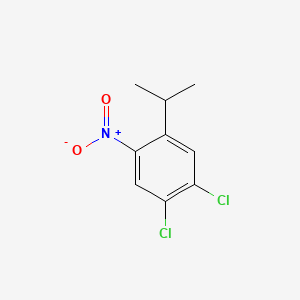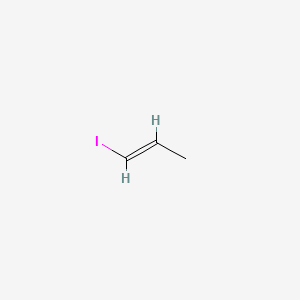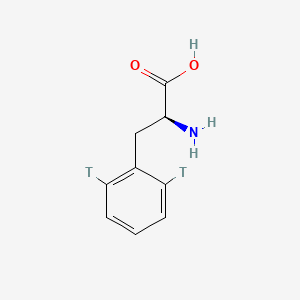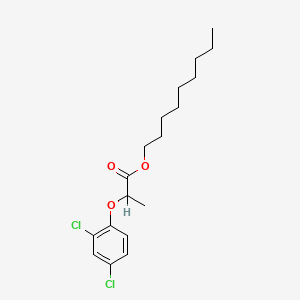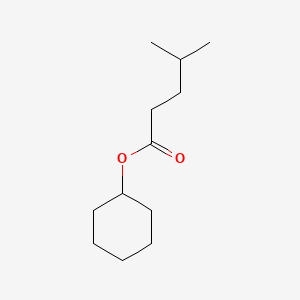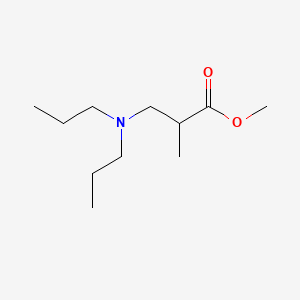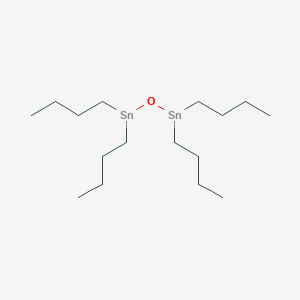
1,1,3,3-Tetrabutyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyldistannoxane is an organotin compound with the chemical formula C₂₀H₄₂O₅Sn₂. It is commonly used in organic synthesis and as a catalyst in various chemical reactions. This compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
1,1,3,3-Tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar principles, often involving the use of high-purity reagents and controlled reaction conditions to ensure product consistency and quality .
Analyse Des Réactions Chimiques
1,1,3,3-Tetrabutyldistannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce tin hydrides .
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyldistannoxane has a wide range of scientific research applications. In chemistry, it is used as a catalyst in polymerization reactions and as a stabilizer in radical polymerization processes. In biology, it has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. Industrially, it is used as an additive in coatings, plastics, and rubber to enhance their properties .
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyldistannoxane involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions and organic molecules, which can influence the reactivity and stability of these species. In catalytic applications, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrabutyldistannoxane can be compared with other organotin compounds, such as dibutyltin oxide and tributyltin chloride. While all these compounds share similar structural features, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Dibutyltin oxide, for example, is primarily used as a precursor in the synthesis of other organotin compounds, while tributyltin chloride is known for its biocidal properties .
Propriétés
Numéro CAS |
45234-42-2 |
|---|---|
Formule moléculaire |
C16H36OSn2 |
Poids moléculaire |
481.9 g/mol |
InChI |
InChI=1S/4C4H9.O.2Sn/c4*1-3-4-2;;;/h4*1,3-4H2,2H3;;; |
Clé InChI |
ZLXMDTDPTCRLKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)O[Sn](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


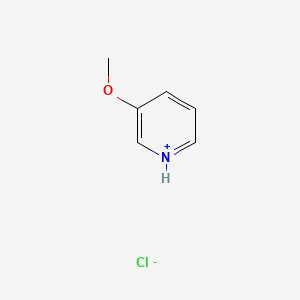
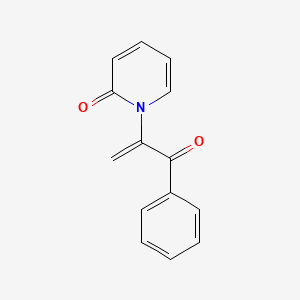

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
